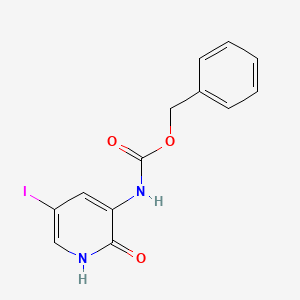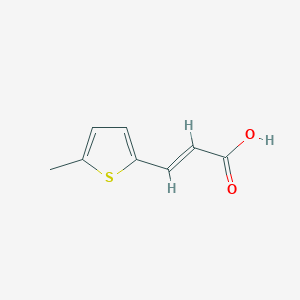
Methyl 2-((4-methoxyphenyl)amino)acetate
Descripción general
Descripción
Methyl 2-((4-methoxyphenyl)amino)acetate is an organic compound with the molecular formula C10H13NO3. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and an ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-((4-methoxyphenyl)amino)acetate can be synthesized through a multi-step process involving the reaction of 4-methoxyaniline with methyl chloroacetate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((4-methoxyphenyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives
Aplicaciones Científicas De Investigación
Methyl 2-((4-methoxyphenyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of Methyl 2-((4-methoxyphenyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and amino groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxyphenylacetate: Similar structure but lacks the amino group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylamino group instead of an ester group.
2-Methoxyphenyl isocyanate: Contains an isocyanate group instead of an ester and amino group .
Uniqueness
Methyl 2-((4-methoxyphenyl)amino)acetate is unique due to the presence of both an amino group and an ester group attached to the methoxyphenyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and biological studies .
Propiedades
IUPAC Name |
methyl 2-(4-methoxyanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-9-5-3-8(4-6-9)11-7-10(12)14-2/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAKZEPUJJPIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methyl-1-piperazinyl)methyl]-Phenol](/img/structure/B3104309.png)






![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)
![[(2S)-1-bromopropan-2-yl]benzene](/img/structure/B3104357.png)



![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B3104392.png)
![ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE](/img/structure/B3104398.png)
